molecular formula C9H16N2O2 B15279544 Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate

Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No.: B15279544
M. Wt: 184.24 g/mol
InChI Key: FXIXMBVALZXJTJ-UHFFFAOYSA-N
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Description

Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazaspiro compound with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester
  • 2-Boc-2,7-diazaspiro[4.4]nonane

Uniqueness

Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-8(12)7-9(3-5-11-7)2-4-10-6-9/h7,10-11H,2-6H2,1H3

InChI Key

FXIXMBVALZXJTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCNC2)CCN1

Origin of Product

United States

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